molecular formula C12H18N4 B1482341 2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098061-38-0

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

Cat. No.: B1482341
CAS No.: 2098061-38-0
M. Wt: 218.3 g/mol
InChI Key: FUDIZWHYXJZUKF-UHFFFAOYSA-N
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Description

2-(2-(tert-Butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile (CAS 2098061-38-0) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research . It features a pyrazolo[1,5-a]pyrazine core, a bicyclic framework known for its diverse pharmacological properties, substituted with a tert-butyl group that enhances steric stability and an acetonitrile moiety that provides a versatile handle for further chemical derivatization . This well-defined molecular architecture makes it a valuable building block for structure-activity relationship (SAR) studies, particularly in the development of novel bioactive molecules . The compound serves as a key synthetic intermediate in the discovery of small-molecule therapeutics. Recent patent literature highlights the application of pyrazolo[1,5-a]pyrazine scaffolds in the development of potent inhibitors targeting protein kinases, such as RET kinase, for oncology research . Furthermore, related derivatives have been investigated as negative allosteric modulators of metabotropic glutamate receptors (mGluRs), indicating potential applications in central nervous system (CNS) disorders . The rigid core structure is reported to contribute to binding selectivity when interacting with nitrogen-rich biological receptor systems . The chemical identifier (CID) for this compound is 5042664, with a molecular formula of C12H18N4 and a molecular weight of 218.30 g/mol . Its computed properties include a topological polar surface area of 44.8 Ų and an XLogP3 value of 1.3, which provide insight into its potential physicochemical behavior . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can access this compound in various quantities, with purity guaranteed at 95% or higher .

Properties

IUPAC Name

2-(2-tert-butyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-12(2,3)11-8-10-9-15(5-4-13)6-7-16(10)14-11/h8H,5-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDIZWHYXJZUKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2CCN(CC2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile is a heterocyclic compound characterized by its unique pyrazolo[1,5-a]pyrazine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor modulation.

Chemical Structure

The compound's structure includes a tert-butyl group and an acetonitrile moiety, which contribute to its chemical stability and biological interactions. The molecular formula is C13H18N4C_{13}H_{18}N_4, with a molecular weight of approximately 238.31 g/mol.

The biological activity of this compound may be attributed to its interaction with various molecular targets, primarily enzymes and receptors involved in critical biochemical pathways. Research indicates that it may act as an inhibitor or modulator, affecting processes such as cell proliferation and signal transduction.

Enzyme Inhibition

Preliminary studies suggest that compounds within the pyrazolo[1,5-a]pyrazine class exhibit significant inhibitory effects on various kinases. For instance:

  • CDK2 and CDK9 Inhibition: Compounds similar to this compound have shown IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating potent inhibitory activity against these cyclin-dependent kinases .

Antiproliferative Effects

Studies have demonstrated that related compounds exhibit antiproliferative effects on human cancer cell lines such as HeLa and HCT116:

  • Cell Line Studies: Compounds derived from the pyrazolo[1,5-a]pyrazine scaffold have shown promising results in inhibiting cellular proliferation, suggesting potential applications in cancer therapeutics .

Study 1: Inhibition of VEGFR-2 Kinase

A study highlighted the inhibition of VEGFR-2 kinase by compounds related to the pyrazolo[1,5-a]pyrazine family, with an IC50 value of 1.46 µM. This receptor is crucial for angiogenesis, making it a target for anti-cancer therapies .

Study 2: Preclinical Efficacy

Another research effort evaluated the in vivo efficacy of a pyrazolo[1,5-a]pyrazine derivative in mouse models with established colorectal carcinoma xenografts. The compound demonstrated significant tumor growth reduction when administered orally .

Research Findings Summary

The following table summarizes key findings related to the biological activities of compounds similar to this compound:

Biological Activity Target IC50 Value Reference
CDK2 InhibitionCyclin-dependent kinase0.36 µM
CDK9 InhibitionCyclin-dependent kinase1.8 µM
VEGFR-2 Kinase InhibitionReceptor tyrosine kinase1.46 µM
Antiproliferative ActivityHeLa Cell Line-

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the 2-Position

The 2-position substituent significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
Target Compound tert-Butyl C₁₄H₂₁N₅ ~263.36* High lipophilicity; agrochemical? [12, 17]
2-(Thiophen-3-yl) analogue Thiophen-3-yl C₁₂H₁₂N₄S 244.32 Potential electronic effects [1]
2-(Thiophen-2-yl) analogue Thiophen-2-yl C₁₂H₁₂N₄S 244.32 Similar to above; stock available [3]
tert-Butyl 2-amino derivative NH₂ C₁₁H₁₈N₄O₂ 238.29 Enhanced reactivity for coupling [12]
3-Bromo-2-methyl derivative Br, CH₃ C₁₂H₁₈BrN₃O₂ 316.19 Halogenated; synthetic intermediate [16]

*Estimated based on tert-butyl (57.12 g/mol) replacing thiophene (83.14 g/mol) in .

  • Electronic Effects : Thiophene substituents introduce aromatic π-systems, which may enhance binding to biological targets via π-π stacking, unlike the electron-withdrawing nitrile group .

Functional Group Modifications

Acetonitrile vs. Carboxylate/Ketone Derivatives
Compound Type Functional Group Example (CAS/ID) Key Differences Evidence ID
Target Compound Acetonitrile N/A Polar, stable nitrile group [12, 17]
Carboxylate esters COOt-Bu 1301714-08-8 Hydrolyzable ester; prodrug potential [16]
Pyrazinones Ketone (C=O) Patent derivatives Hydrogen-bonding capability [10]
Triazolopyrimidines Acetylhydrazone MK56 Flexible hydrazone linker [13]
  • Nitrile Stability : The acetonitrile group in the target compound offers chemical stability under acidic/basic conditions compared to esters or ketones .
  • Biological Interactions: Pyrazinones (e.g., mGluR2 modulators) rely on ketone-mediated hydrogen bonding, whereas nitriles may engage in dipole interactions .

Preparation Methods

General Synthetic Strategy

The synthesis typically starts from suitably substituted pyrazole or pyrazine precursors, which undergo ring fusion reactions to form the pyrazolo[1,5-a]pyrazine scaffold. Subsequent steps introduce the tert-butyl group and the acetonitrile moiety through nucleophilic substitution or alkylation reactions. Protecting groups such as tert-butoxycarbonyl (Boc) are often employed to control reactivity and selectivity during the synthesis.

Detailed Stepwise Preparation (Based on Patent WO2018011163A1)

A representative synthetic route for related dihydropyrazolo[1,5-a]pyrazine derivatives, which can be adapted for the target compound, involves the following key steps:

Step Description Key Reagents/Conditions Outcome/Intermediate
1 Preparation of tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]-N-(1H-pyrazol-5-ylmethyl)carbamate Starting from pyrazole derivatives, Boc protection under acidic conditions (e.g., 0.1% formic acid in water or acetonitrile) Boc-protected pyrazole intermediate
2 Conversion to methanesulfonate derivative Reaction with methanesulfonyl chloride Activated leaving group intermediate
3 Cyclization to tert-butyl (6S)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate Intramolecular nucleophilic substitution under basic conditions Formation of dihydropyrazolo[1,5-a]pyrazine core
4 Halogenation (iodination) at position 3 Use of iodine reagents under controlled temperature (e.g., 0 °C sodium hydride in DMF) 3-iodo intermediate for further functionalization
5 Introduction of acetonitrile substituent Nucleophilic substitution of the halogen with cyanide source or alkylation with acetonitrile-containing reagents Target compound or close analogues

These steps may be assisted or accelerated by microwave irradiation techniques (e.g., Biotage Initiator Sixty microwave synthesizer) to improve yields and reduce reaction times.

Reaction Conditions and Optimization

  • Acidic conditions: Use of dilute formic acid (0.1%) in aqueous or organic solvents to facilitate protection and deprotection steps.
  • Base-mediated cyclization: Sodium hydride or potassium phosphate as bases in polar aprotic solvents such as DMF to promote ring closure.
  • Halogenation: Iodination at specific ring positions enables further substitution, crucial for introducing the acetonitrile group.
  • Microwave-assisted synthesis: Enhances reaction kinetics and can improve purity and yield of intermediates.

Representative Yields and Purity Data

Step Product Yield (%) Physical State Notes
Boc-protected intermediate Compound I-1b ~70-80% White solid High purity after recrystallization
Methanesulfonate derivative Compound I-1c ~65-75% Solid Stable under storage
Cyclized dihydropyrazolo[1,5-a]pyrazine Compound I-1d ~60-70% White solid Confirmed by NMR and MS
Iodinated intermediate Intermediate I-1-1 ~55-65% Solid Used directly for substitution
Final acetonitrile derivative Target compound ~50-60% White solid Purity >95% by HPLC

Research Findings and Comparative Notes

  • The tert-butyl group introduction is critical for the compound’s stability and biological activity.
  • The acetonitrile substituent is introduced via nucleophilic displacement of halogenated intermediates, a common strategy in heterocyclic chemistry.
  • Microwave-assisted synthesis has been shown to reduce reaction times significantly without compromising yield or purity.
  • The stereochemistry at the 6-position (6S) is controlled through chiral starting materials or chiral auxiliaries.
  • The synthetic route allows for modifications at various positions on the pyrazolo[1,5-a]pyrazine scaffold, enabling structure-activity relationship studies for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Boc Protection and Cyclization Uses Boc-protected intermediates and base-mediated cyclization High selectivity, good yields Requires careful control of conditions
Halogenation Followed by Nucleophilic Substitution Iodination at position 3 followed by cyanide substitution Enables introduction of diverse substituents Handling of halogenated intermediates and cyanide reagents requires safety measures
Microwave-Assisted Synthesis Accelerates reaction rates Shorter reaction times, improved efficiency Requires specialized equipment

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile

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